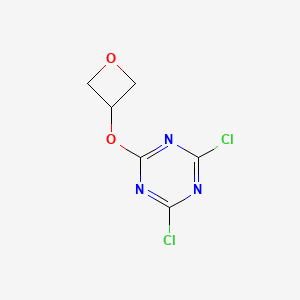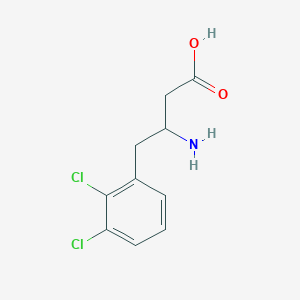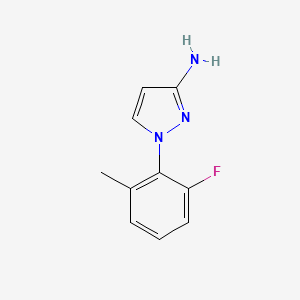
2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazin e
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-ジクロロ-6-(オキセタン-3-イルオキシ)-1,3,5-トリアジンは、トリアジン類に属する化学化合物です。トリアジン類は、3つの窒素原子を含む6員環を持つ複素環式化合物です。この特定の化合物は、トリアジンコアに2つの塩素原子とオキセタン環が結合していることを特徴としています。そのユニークな化学的特性により、様々な科学研究に応用されています。
準備方法
合成経路と反応条件
2,4-ジクロロ-6-(オキセタン-3-イルオキシ)-1,3,5-トリアジンの合成は、通常、2,4-ジクロロ-1,3,5-トリアジンとオキセタン-3-オールの反応によって行われます。この反応は、ピリジンなどの塩基の存在下で行われ、塩素原子をオキセタン基に置換します。反応条件は通常、混合物を室温で数時間撹拌することが含まれ、完全な変換が確保されます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。反応は、温度、圧力、反応時間を精密に制御した大型反応器で行われ、高収率と高純度が確保されます。生成物は、結晶化やクロマトグラフィーなどの技術を用いて精製されます。
化学反応の分析
反応の種類
2,4-ジクロロ-6-(オキセタン-3-イルオキシ)-1,3,5-トリアジンは、次のような様々な化学反応を起こします。
置換反応: 塩素原子は、アミンやチオールなどの他の求核剤に置換されて、様々な誘導体を形成することができます。
酸化と還元: この化合物は、酸化と還元反応を起こす可能性がありますが、これらはあまり一般的ではありません。
加水分解: オキセタン環は、酸性または塩基性条件下で加水分解され、対応するアルコールと酸を形成することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミン、チオール、アルコールなどがあります。反応は通常、ピリジンやトリエチルアミンなどの塩基の存在下で行われます。
酸化と還元: 過酸化水素や水素化ホウ素ナトリウムなどの試薬は、それぞれ酸化と還元に使用することができます。
加水分解: 塩酸や水酸化ナトリウムなどの酸性または塩基性条件が加水分解に使用されます。
生成される主な生成物
置換反応: 様々な置換トリアジン誘導体。
酸化と還元: この化合物の酸化型または還元型。
加水分解: オキセタン環から誘導されたアルコールと酸。
科学的研究の応用
2,4-ジクロロ-6-(オキセタン-3-イルオキシ)-1,3,5-トリアジンは、次のような科学研究にいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブまたは阻害剤としての可能性について調査されています。
医学: 抗菌活性や抗癌活性などの潜在的な治療特性について研究されています。
産業: ポリマーやコーティングなどの新しい材料の開発に利用されています。
作用機序
2,4-ジクロロ-6-(オキセタン-3-イルオキシ)-1,3,5-トリアジンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を阻害することができます。正確な経路と標的は、特定の用途と研究されている生物系によって異なります。例えば、抗菌研究では、細菌酵素を阻害する可能性があり、癌研究では、細胞シグナル伝達経路を妨げる可能性があります。
類似の化合物との比較
類似の化合物
2,4-ジクロロ-1,3,5-トリアジン: オキセタン環がなく、化学的性質が異なります。
2,4-ジクロロ-6-メトキシ-1,3,5-トリアジン: オキセタン環の代わりにメトキシ基が含まれています。
2,4-ジクロロ-6-(メチルチオ)-1,3,5-トリアジン: オキセタン環の代わりにメチルチオ基が含まれています。
独自性
2,4-ジクロロ-6-(オキセタン-3-イルオキシ)-1,3,5-トリアジンは、オキセタン環の存在により、独特の化学反応性と生物活性を示す点でユニークです。オキセタン環は開環反応を起こす可能性があり、さらなる化学修飾のための汎用性の高いビルディングブロックとなっています。
類似化合物との比較
Similar Compounds
2,4-Dichloro-1,3,5-triazine: Lacks the oxetane ring and has different chemical properties.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains a methoxy group instead of the oxetane ring.
2,4-Dichloro-6-(methylthio)-1,3,5-triazine: Contains a methylthio group instead of the oxetane ring.
Uniqueness
2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and biological activity. The oxetane ring can undergo ring-opening reactions, making it a versatile building block for further chemical modifications.
特性
分子式 |
C6H5Cl2N3O2 |
|---|---|
分子量 |
222.03 g/mol |
IUPAC名 |
2,4-dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine |
InChI |
InChI=1S/C6H5Cl2N3O2/c7-4-9-5(8)11-6(10-4)13-3-1-12-2-3/h3H,1-2H2 |
InChIキー |
MWDKQKYBTKPLIN-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)OC2=NC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)

![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)



![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)

![(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene](/img/structure/B12281264.png)


